molecular formula C9H14N4O3 B3032571 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- CAS No. 241483-00-1

1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-

Cat. No. B3032571
CAS RN: 241483-00-1
M. Wt: 226.23 g/mol
InChI Key: FEDGCLDYLJUCNC-UHFFFAOYSA-N
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Description

“1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . It has a molecular formula of C9H14N4O3 .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The compound 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF .


Molecular Structure Analysis

The molecular structure of “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” can be found in various chemical databases . The structure is based on a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted at the 2, 4, and 6 positions with methoxy and morpholinyl groups.


Chemical Reactions Analysis

The chemical reactions involving “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” are typically nucleophilic substitutions. The compound can react with various nucleophiles to form different substituted 1,3,5-triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” can be found in various chemical databases. The compound has a molecular weight of 226.232 Da .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .

Mode of Action

DMTMM interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by DMTMM primarily involve the formation of carboxylic acid derivatives . The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a common pathway in these reactions . DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

The compound’s molecular weight of 22623 and its predicted boiling point of 394.8±52.0 °C may influence its bioavailability.

Result of Action

The result of DMTMM’s action is the formation of carboxylic acid derivatives, including amides, esters, and anhydrides . These derivatives are formed through the activation of carboxylic acids and subsequent nucleophilic attack .

Action Environment

DMTMM is usually used in an inert atmosphere at room temperature . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability

Safety and Hazards

As with all chemicals, “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” should be handled with care. The compound DMTMM, which is closely related, is labeled with the signal word “Danger” and has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The future directions for the study and application of “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” and its derivatives could involve exploring their potential uses in various fields, such as the production of herbicides, polymer photostabilisers, and potential medical applications .

properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-14-8-10-7(11-9(12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGCLDYLJUCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399221
Record name 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

241483-00-1
Record name 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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